molecular formula C8H14F3NO B8743620 2,2,2-Trifluoro-n-hexylacetamide CAS No. 687-09-2

2,2,2-Trifluoro-n-hexylacetamide

Cat. No. B8743620
M. Wt: 197.20 g/mol
InChI Key: ABSXCPJNJUCDEI-UHFFFAOYSA-N
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Patent
US04899249

Procedure details

In a manner similar to Example 6, ethyl trifluoroacetate (131 g, 0.92 m) was reacted with n-hexylamine. The resulting amide distilled at 64° C./0.2 mm Hg and amounted to 154 g.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:10]([NH:16][C:3](=[O:5])[C:2]([F:1])([F:8])[F:9])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting amide distilled at 64° C./0.2 mm Hg

Outcomes

Product
Name
Type
Smiles
C(CCCCC)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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